2-(2-Phenoxyethoxy)ethanol

Description

Contextualization within Glycol Ether Chemistry

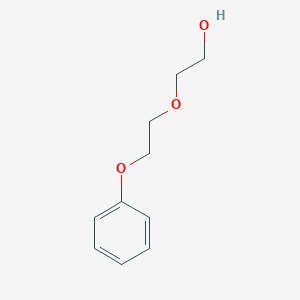

Glycol ethers are a class of solvents known for their excellent solvency characteristics, which are attributable to their bifunctional nature, containing both an ether and an alcohol functional group. 2-(2-Phenoxyethoxy)ethanol, also known as diethylene glycol monophenyl ether or phenyl carbitol, is a prominent aromatic glycol ether. yg-chem.co.jpnist.gov Its structure, featuring a phenyl group attached to a diethylene glycol chain, provides a unique combination of hydrophobic and hydrophilic properties. cymitquimica.com This allows it to act as an effective solvent for a wide array of organic compounds, including both polar and non-polar substances. solubilityofthings.com

The presence of the ether and hydroxyl groups facilitates its miscibility with water and other polar solvents, while the phenyl group contributes to its ability to dissolve aromatic and non-polar materials. cymitquimica.comsolubilityofthings.com This dual-solvency nature is a key characteristic that distinguishes it within the broader class of glycol ethers and underpins its utility in numerous research and industrial applications.

Historical Perspective of Research on Phenoxyethanol (B1677644) Derivatives

Research into phenoxyethanol and its derivatives has a history rooted in the quest for effective solvents and chemical intermediates. The parent compound, 2-phenoxyethanol (B1175444), was first synthesized in 1896 and became commercially available in the 1920s as a solvent for cellulose (B213188) acetate. wikipedia.org The industrial production of phenoxyethanol typically involves the hydroxyethylation of phenol (B47542). wikipedia.org

The development and study of longer-chain derivatives like this compound followed as researchers sought to modify the physical and chemical properties of the basic phenoxyethanol structure. The addition of a second ethoxy group to create this compound enhances properties such as boiling point and viscosity. cymitquimica.com Early research focused on its synthesis and characterization, often as a byproduct in the production of 2-phenoxyethanol. unibo.it Over time, its distinct properties led to dedicated investigations into its synthesis and potential applications.

Current Research Landscape and Emerging Scientific Interest

The current research landscape for this compound is diverse, reflecting its versatility. In synthetic chemistry, it serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. solubilityofthings.comguidechem.combiosynth.com Its role as a building block is an area of active investigation. biosynth.combiosynth.com

Recent studies have explored its use in various formulations, leveraging its solvent capabilities. It is a component in paints, coatings, and cleaning products. guidechem.com Furthermore, its potential as a surfactant and emulsifier is being explored in different industrial contexts. solubilityofthings.com There is also ongoing research into its metabolic pathways and toxicokinetics to ensure its safe handling and use. europa.eu Analytical methods for its detection and quantification, such as gas chromatography and mass spectrometry, are also being refined. unibo.iteuropa.eu

Significance of Comprehensive Scholarly Analysis

A comprehensive scholarly analysis of this compound is crucial for several reasons. Firstly, it consolidates the existing body of knowledge, providing a clear understanding of its fundamental chemical and physical properties. This is essential for researchers looking to utilize this compound in their work. Secondly, a detailed review of the research landscape can highlight emerging trends and identify gaps in our understanding, thereby guiding future research directions.

Moreover, a thorough analysis of its synthesis and applications can spur innovation, leading to the development of new materials and processes. By bringing together disparate research findings, a comprehensive analysis facilitates a deeper appreciation of the compound's versatility and potential.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 104-68-7 biosynth.comchemicalbook.com |

| Molecular Formula | C₁₀H₁₄O₃ nist.govbiosynth.comchemicalbook.com |

| Molecular Weight | 182.22 g/mol biosynth.comchemicalbook.comnih.gov |

| Appearance | Colorless, transparent, viscous liquid yg-chem.co.jp |

| Odor | Nearly odorless yg-chem.co.jp |

| Boiling Point | 298 °C chemicalbook.comlookchem.com |

| Freezing Point | < -20 °C yg-chem.co.jp |

| Flash Point | 165 °C yg-chem.co.jp |

| Density | 1.109 g/cm³ (at 25/4 °C) yg-chem.co.jp |

| Water Solubility | 3.7 g/100g yg-chem.co.jp |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAURMBNZUCEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051528 | |

| Record name | Diethylene glycol monophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [MSDSonline] | |

| Record name | Ethanol, 2-(2-phenoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol monophenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

167 °C | |

| Record name | Diethylene glycol monophenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

104-68-7 | |

| Record name | Diethylene glycol monophenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol monophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Phenoxyethoxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(2-phenoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol monophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-phenoxyethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL MONOPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZU6ET206Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Process Optimization for 2 2 Phenoxyethoxy Ethanol

Catalytic Synthesis Routes

The catalytic synthesis of 2-(2-phenoxyethoxy)ethanol primarily involves the reaction of phenol (B47542) with an ethoxylating agent, such as ethylene (B1197577) oxide or ethylene carbonate. The choice of catalyst—heterogeneous or homogeneous—plays a pivotal role in the reaction's success.

Heterogeneous Catalysis Investigations

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling, aligning with green chemistry principles. unibo.itsmolecule.com Na-mordenite, a type of zeolite, has been investigated as a catalyst for the solvent-free synthesis of 2-phenoxyethanol (B1175444) from phenol and ethylene carbonate. rsc.org Research has shown that under specific conditions, Na-mordenite catalysts can achieve high conversion of phenol and high selectivity towards the desired product. rsc.org For instance, at 210 °C, selectivity to 2-phenoxyethanol was reported to be as high as 97-98%. unibo.it

Other studies have explored the use of alkali-loaded large pore zeolites, such as KL-type zeolite, for the hydroxyalkoxylation of phenols with cyclic carbonates. researchgate.net These catalysts have demonstrated high activity and selectivity for the production of mono-ethylene glycol phenyl ethers. researchgate.net Calcined hydrotalcite has also been identified as an effective solid base catalyst for this reaction. researchgate.net

A greener approach involves using ethylene carbonate with heterogeneous catalysts like Na-Mordenite, which minimizes the formation of by-products such as polyglycol ethers. This method can achieve yields exceeding 90% with minimal impurities after distillation.

Homogeneous Catalysis Studies

Homogeneous catalysts, while often exhibiting high activity and selectivity, present challenges in separation from the product mixture. unibo.it Traditional synthesis of this compound involves the use of alkaline catalysts like sodium hydroxide (B78521) or potassium hydroxide in the reaction of phenol with ethylene oxide. smolecule.comgoogle.comgoogle.com This process, however, requires careful control to manage the selectivity towards the mono-derivative and avoid the formation of condensation products. google.comgoogle.com

Other homogeneous catalysts that have been explored include alkali carbonates, lithium hydride, tetraethyl ammonium (B1175870) iodide, and various phosphorous-containing catalysts for the reaction of phenol with ethylene carbonate. unibo.it While effective, these catalysts can sometimes lead to the formation of tarry byproducts. unibo.it Aromatic heterocyclic amines, such as substituted and unsubstituted pyridines and imidazoles, have also been used as catalysts, allowing the reaction to proceed at lower temperatures compared to caustic catalysts. lookchem.com

Mechanistic Elucidation of Catalytic Processes

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. In the base-catalyzed reaction of phenol with ethylene carbonate, the process is believed to be initiated by the deprotonation of phenol to form the more nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the ethylene carbonate molecule.

An interesting observation in the Na-mordenite catalyzed synthesis is the potential for an autocatalytic effect. researchgate.net The product, 2-phenoxyethanol, is more basic than phenol and can contribute to the activation of phenol, creating a parallel catalytic cycle. researchgate.net The Hard and Soft Acids and Bases (HSAB) principle has been applied to explain the reactivity of ethylene carbonate towards O-alkylation versus transesterification of phenol. researchgate.net

Reaction Pathways and Byproduct Formation in Synthesis

Careful control of reaction conditions is essential to maximize the yield of this compound and minimize the formation of unwanted byproducts. unibo.itsmolecule.comrsc.orglookchem.com

Formation of Polymeric Glycol Ether Derivatives

A significant challenge in the synthesis of this compound is the formation of higher ethoxylated derivatives. unibo.it The primary product, 2-phenoxyethanol, can further react with the ethoxylating agent (ethylene oxide or ethylene carbonate) to form this compound (DPE), and subsequently 2-(2-(2-phenoxyethoxy)ethoxy)ethanol (TPE) and other polyethoxylated compounds. unibo.itrsc.org The formation of these polymeric glycol ethers is more pronounced when a large excess of the ethoxylating agent is used. unibo.it These byproducts can affect the quality of the final product, sometimes causing discoloration. unibo.it

Another significant byproduct that can form, particularly in the reaction between phenol and ethylene carbonate, is bis(2-phenoxyethyl)carbonate (BPEC). rsc.org This linear carbonate can be formed through two different pathways. unibo.it Fortunately, BPEC is not a waste product as it can be converted back to 2-phenoxyethanol with high yield by reacting it with phenol in a basic medium. unibo.itrsc.org

Control of Selectivity Towards Target Compound

Achieving high selectivity for this compound requires careful optimization of several reaction parameters. The molar ratio of the reactants is a critical factor. researchgate.net For instance, a higher ratio of ethylene carbonate to phenol can lead to an increased formation of the di-ether derivative, this compound. researchgate.netresearchgate.netresearchgate.net

Temperature also plays a crucial role. While higher temperatures can increase the reaction rate, they can also lead to a decrease in selectivity due to the promotion of side reactions. unibo.it For the Na-mordenite catalyzed synthesis, 210 °C was found to be the optimal temperature, providing a good balance between reaction rate and selectivity. unibo.it

The choice of catalyst and its properties, such as basicity and the architecture of its channel structure in the case of zeolites, can also significantly influence the selectivity of the reaction. researchgate.net By carefully selecting the catalyst and controlling the reaction conditions, it is possible to achieve high yields of the desired product with minimal byproduct formation. rsc.orglookchem.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is focused on reducing the environmental impact of its production. Key areas of development include the use of safer reagents and the implementation of reaction conditions that minimize waste and energy consumption.

A significant advancement in the green synthesis of phenoxyethanols is the development of solventless reaction systems. Traditionally, organic solvents are used, which can be hazardous and create waste disposal issues. Solventless synthesis, by eliminating the need for a solvent, offers a more environmentally friendly and atom-economical alternative.

One prominent solventless method involves the reaction of phenol with ethylene carbonate. researchgate.netrsc.org This approach avoids the use of highly reactive and hazardous ethylene oxide, which is common in conventional industrial processes. google.comgoogle.com The reaction between phenol and ethylene carbonate can be performed without a solvent, using heterogeneous catalysts like Na-mordenite. researchgate.netrsc.org In this process, this compound is typically formed as a di-hydroxyethylated by-product. rsc.org

| Catalyst | Reactants | Molar Ratio (Phenol:EC) | Temperature (°C) | Reaction Time (h) | Key Finding |

| Na-mordenite | Phenol, Ethylene Carbonate | 1:2 | 210 | 7 | Formation of this compound as a notable by-product. researchgate.netrsc.org |

| Alkali Carbonates | Phenol, Ethylene Carbonate | Not specified | 210-250 | Not specified | A "green chemistry" approach, but can lead to undesired condensation by-products. google.comgoogle.com |

This table presents data on solventless reaction systems for the synthesis of phenoxyethanols, where this compound is a potential product.

The shift towards sustainable feedstocks is another cornerstone of greening the synthesis of this compound. The traditional reliance on petroleum-derived raw materials is being challenged by alternatives that are renewable or derived from waste streams.

A key example is the use of ethylene carbonate as a substitute for ethylene oxide. google.com Ethylene carbonate is considered a greener reagent as it can be produced from ethylene glycol and carbon dioxide (CO2), a greenhouse gas. This provides a pathway for CO2 utilization, contributing to a more circular economy. researchgate.net The reaction of phenol with ethylene carbonate is presented as a more controllable and smoother process compared to the one involving ethylene oxide. unibo.it

While direct bioproduction of this compound is not established, research into producing its precursors from renewable sources is active. For instance, phenol can be derived from lignin, a major component of biomass. The biotechnological production of 2-phenylethanol (B73330) from agro-industrial wastes like corn stover, sugar beet molasses, and tobacco waste has also been explored, which could potentially be a precursor for related compounds in the future. nih.govmdpi.com However, the direct application of these bio-based feedstocks for industrial this compound synthesis requires further development.

Industrial Synthesis Scale-up Challenges and Research Opportunities

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges, for both traditional and greener methods. However, these challenges also create significant research opportunities.

The conventional method of reacting phenol with ethylene oxide requires specialized equipment, such as an autoclave, to handle the gaseous and hazardous nature of ethylene oxide. google.comgoogle.com A major challenge is controlling the reaction's selectivity. The process must be carefully managed to prevent the excessive formation of condensation products, including this compound and other polyethoxylated by-products, which can complicate purification and affect the final product's quality. google.comunibo.it In some cases, a certain amount of this compound (4-8%) is intentionally produced to reduce the level of unreacted phenol, which is difficult to remove. google.comgoogle.com

The greener synthesis route using ethylene carbonate also has its scale-up hurdles. These include the need for high reaction temperatures (210°C to 250°C) to achieve reasonable reaction rates, which has energy cost implications. google.comgoogle.com Catalyst recovery and recycling, especially for homogeneous catalysts, can be difficult and add to the process complexity and cost. google.com The use of heterogeneous catalysts like zeolites (e.g., Na-mordenite) is a promising research direction to simplify catalyst separation. researchgate.netrsc.org

Research Opportunities:

Chemical Transformations and Derivatization Strategies for 2 2 Phenoxyethoxy Ethanol

Oxidation Reactions and Product Characterization

The hydroxyl group in 2-(2-phenoxyethoxy)ethanol can be oxidized to form corresponding aldehydes or carboxylic acids. smolecule.com For instance, oxidation can yield 2-(2-phenoxyethoxy)acetic acid (PEAA) and phenoxyacetic acid (PAA). europa.eu

Biological Oxidation Pathways and Enzyme Involvement

The biological breakdown of this compound and similar compounds often involves the oxidative shortening of the ethoxy chains. smolecule.com This process is primarily mediated by enzymes such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), which are also involved in the metabolism of ethanol (B145695). nih.govresearchgate.netnih.govlibretexts.org

In this pathway, the terminal alcohol group is oxidized first to an aldehyde and then to a carboxylic acid. smolecule.com This is followed by the cleavage of the ether bond, which can occur through enzymatic hydrolysis or oxidative cleavage. smolecule.com For a related compound, 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol, this cleavage results in 4-tert-octylphenol (B29142) and glyoxylic acid, with the latter entering the tricarboxylic acid cycle. smolecule.com

Microorganisms, particularly gram-negative bacteria like Pseudomonas putida, Hydrogenophaga pseudoflava, and Cupriavidus oxalaticus, are known to metabolize ethoxylated structures using monooxygenases and dehydrogenases to oxidize the ethoxy side chain. smolecule.com

Table 1: Enzymes Involved in Ethanol and Related Compound Metabolism

| Enzyme Family | Function |

| Alcohol Dehydrogenase (ADH) | Converts alcohols to aldehydes. nih.govlibretexts.org |

| Aldehyde Dehydrogenase (ALDH) | Oxidizes aldehydes to carboxylic acids. nih.govnih.gov |

| Cytochrome P450 (CYP) | A diverse family of enzymes involved in the metabolism of a wide range of compounds, including ethanol and other xenobiotics. researchgate.netnih.gov |

| Monooxygenases & Dehydrogenases | Utilized by bacteria to oxidize ethoxy side chains. smolecule.com |

This table is generated based on the provided text and is for illustrative purposes.

Abiotic Oxidation Mechanisms

Abiotic degradation, particularly through processes like photodegradation, can also contribute to the transformation of this compound in the environment. nih.gov These processes, often driven by factors like sunlight, can initiate the breakdown of the compound, leading to the formation of various byproducts. nih.gov While specific studies on the abiotic oxidation of this compound are limited, the general principles of photodegradation of organic compounds in aquatic environments are well-established. nih.gov

Reduction Methodologies and Derivative Formation

While oxidation reactions of this compound are more commonly explored, reduction methodologies can also be applied, particularly to derivatives of the compound. For example, a two-step process involving IBX-oxidation followed by Na2S2O4-reduction has been mentioned in the synthesis of related compounds. unibo.it

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can participate in nucleophilic substitution reactions. For instance, it can be converted into a better leaving group, such as a tosylate, making it susceptible to substitution by various nucleophiles. orgchemres.org The ether linkages within the molecule can also undergo cleavage under strong acidic or basic conditions. smolecule.com A derivative, 2-(2,4-dinitrophenoxy)ethanol, has been shown to be an effective nucleophile in such reactions. biosynth.com

Advanced Synthetic Applications as a Chemical Intermediate

This compound is a valuable building block in organic synthesis. biosynth.com It is utilized in the preparation of more complex molecules, including pharmaceuticals and other specialty chemicals. guidechem.com

Development of Novel Phenoxy-Containing Compounds

A key application of this compound is in the synthesis of novel compounds containing the phenoxy moiety. For example, it has been used in the preparation of 1-{[2-(phenoxy)ethoxy]methyl}uracil derivatives, which have shown potential as antiviral agents. psu.edu The synthesis involves the conversion of a substituted 2-phenoxyethanol (B1175444) to a corresponding ethoxymethyl chloride, which is then condensed with a pyrimidine (B1678525) derivative. psu.edu

Furthermore, this compound serves as a precursor for creating functionalized phthalonitriles. These can then be used in the synthesis of phthalocyanines, which have applications in materials science, such as in chemical sensors and photodynamic therapy. scispace.commjcce.org.mk The synthesis of 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile is one such example. scispace.com

Table 2: Examples of Novel Phenoxy-Containing Compounds Derived from this compound

| Compound Class | Synthetic Application | Reference |

| 1-{[2-(Phenoxy)ethoxy]methyl}uracil Derivatives | Antiviral agents | psu.edu |

| Functionalized Phthalonitriles | Precursors for phthalocyanines | scispace.commjcce.org.mk |

| N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine Derivatives | Potential activity against neurological disorders | researchgate.net |

This table is generated based on the provided text and is for illustrative purposes.

Functionalization for Specific Research Applications

The structural framework of this compound, featuring a terminal hydroxyl group, an ether linkage, and an aromatic ring, offers multiple sites for chemical modification. Researchers have capitalized on this versatility to synthesize a variety of derivatives tailored for specific scientific investigations, ranging from neurodegenerative disease research to materials science. Functionalization strategies often target the terminal alcohol for esterification, etherification, or conversion to other functional groups, or utilize the phenoxy moiety for the introduction of signaling or targeting units.

One prominent area of application is in the development of molecular probes for studying pathological protein aggregates, such as those found in Alzheimer's disease. The core structure of this compound can be modified to create ligands that bind to β-amyloid plaques. For instance, derivatives have been synthesized where the terminal hydroxyl group is converted to a fluoroethoxy group or used as a linker to attach larger molecular constructs. In one approach, the phenoxy group is functionalized with an azide (B81097), which then undergoes "click chemistry" to attach a triazole ring bearing a dimethylamino-phenyl group. nih.govacs.org This quick assembly method is highly effective for generating diverse molecular probes for screening and imaging applications. nih.gov The resulting compounds are designed to cross the blood-brain barrier and bind with high affinity to amyloid aggregates, enabling their detection. nih.govacs.org

Another significant research application involves the synthesis of complex molecular architectures for materials and life sciences. The this compound backbone is incorporated into larger molecules to impart specific solubility and spacing properties. For example, it has been used as a linker in the creation of functionalized fullerenes. nih.govacs.org In these studies, a derivative of this compound is functionalized with both a tetrazine and an azide group. nih.govacs.org This bifunctional linker is then attached to a C60 fullerene core, creating a scaffold that can be selectively decorated with biomolecules through catalyst-free click reactions. nih.govacs.org This allows for the controlled assembly of complex bioconjugates and supramolecular nanostructures for targeted drug delivery or biosensing applications. nih.gov

Furthermore, the this compound scaffold is a building block for creating libraries of compounds for pharmacological screening. By modifying the terminal hydroxyl group and the aromatic ring, researchers can synthesize series of derivatives to investigate their activity on various biological targets. For example, N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives have been synthesized and evaluated for their potential to treat neurological disorders such as depression, anxiety, and epilepsy. researchgate.net Similarly, derivatives have been created as intermediates in the synthesis of α-1 adrenoceptor blockers, highlighting the role of this chemical scaffold in medicinal chemistry research. google.com The introduction of different substituents allows for the systematic exploration of structure-activity relationships.

The table below summarizes various functionalization strategies applied to the this compound core for specific research purposes.

| Derivative Name | Functionalization Strategy | Research Application | Reference |

| 4-(1-[4-(2-[2-(2-Fluoroethoxy)ethoxy]ethoxy)phenyl]-1H-1,2,3-triazol-4-yl)-N-methylbenzenamine | Fluorination of the terminal hydroxyl group and addition of a triazole-phenylamine moiety to the phenoxy group. | Probe for targeting β-amyloid aggregates. | nih.gov |

| 2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethanol | Attachment of a tetrazine group to the phenoxy ring via a polyethylene (B3416737) glycol linker. | Building block for functionalized fullerenes and bioconjugation. | nih.govacs.org |

| N-{2-[2-(Phenoxy)ethoxy]ethyl}piperazine derivatives | Conversion of the terminal hydroxyl group to an amine followed by reaction with piperazine. | Screening for activity in the central nervous system. | researchgate.net |

| 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | Etherification of a substituted phenol (B47542) with 2-bromoethanol. | Intermediate in the synthesis of α-1 adrenoceptor blockers. | google.com |

| 2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol | Addition of an octyloxy group to the phenol and conversion of the terminal alcohol to a thiol. | Building block for synthesizing more complex molecules for biological studies. | smolecule.com |

Toxicological Profiles and Mechanistic Investigations of 2 2 Phenoxyethoxy Ethanol

In Vitro Toxicological Assessment Models

In vitro studies are crucial for elucidating the specific mechanisms of toxicity of chemical compounds at the cellular and molecular levels.

While specific cytotoxicity assays for 2-(2-phenoxyethoxy)ethanol are not extensively detailed in the provided search results, the broader context of its toxicological profile suggests that such studies are a fundamental component of its safety evaluation. Cytotoxicity assays on various cell lines, such as human cancer cell lines, are standard procedures to determine a substance's potential to cause cell death. These studies help in understanding the concentration-dependent effects of the compound and identifying the primary mechanisms of cellular damage. For instance, some research has explored the cytotoxic activities of related compounds on human prostate cancer cell lines. nih.gov

The genotoxic and mutagenic potential of this compound has been a subject of investigation. Available data indicates that the compound has been tested for genotoxicity and carcinogenicity, with results being negative, suggesting no indications of such effects. mst.dk However, it is also noted that for some glycol ethers, there are concerns about dangerous human reproductive effects. guidechem.comchemicalbook.comlookchem.com One study pointed out that while ethanol (B145695) itself is not considered a bacterial or mammalian cell mutagen, some in vitro assays for chromosome aberration have not included exogenous metabolic activation. nih.gov A study on the mutagenic effects of ethanol extracts from a microwave popcorn bag, which may contain various compounds, was observed using the Salmonella/microsome assay. scispace.com

In Vivo Toxicological Studies and Endpoints

In vivo studies provide a more comprehensive understanding of a substance's toxicity by examining its effects on a whole living organism.

This compound has been identified as a skin and severe eye irritant. guidechem.comchemicalbook.comlookchem.com

Ocular Irritation: The compound is classified as causing serious eye damage. tcichemicals.com In an eye irritation study conducted on rabbits, the chemical was found to be an irritant, with observations of well-defined conjunctival redness and slight corneal opacity at 24, 48, and 72 hours. industrialchemicals.gov.au Another study involving the instillation of a related compound, Octoxynol-9, into rabbit eyes resulted in moderate iritis, conjunctival redness, and chemosis. cir-safety.org

Dermal Irritation: The chemical is reported to cause slight skin irritation in animal studies, particularly after repeated exposure. industrialchemicals.gov.au However, these effects were not deemed sufficient to warrant a hazard classification for skin irritation. industrialchemicals.gov.au It is also noted to be moderately toxic upon skin contact. guidechem.comchemicalbook.comlookchem.com

The acute systemic toxicity of this compound has been evaluated through various routes of exposure.

Oral Exposure: The chemical is classified as harmful if swallowed. industrialchemicals.gov.au The median lethal dose (LD50) in rats has been reported with varying values, including 1394 mg/kg, 2140 mg/kg, and 3526 mg/kg. tcichemicals.comrepair-care.co.ukrepair-care.co.uk Signs of toxicity following oral administration include lethargy, increased weakness, changes in motor activity, and labored respiration. industrialchemicals.gov.au

Dermal Exposure: The acute dermal toxicity is considered low in animal tests. industrialchemicals.gov.au The dermal LD50 in rats is reported to be greater than 2000 mg/kg bw and in another instance, greater than 5000 mg/kg. industrialchemicals.gov.aurepair-care.co.uk A dermal LD50 for rabbits was noted as 2120 uL/kg. tcichemicals.com Sub-lethal effects observed included hemorrhagic lungs. industrialchemicals.gov.au

Inhalation Exposure: The acute inhalation toxicity is also considered low, with no mortalities or clinical signs of toxicity observed in animal tests where the median lethal concentration (LC50) was greater than 1000 ppm. industrialchemicals.gov.au

Following absorption, the major metabolite of this compound is 2-phenoxyacetic acid, which is primarily excreted in the urine. industrialchemicals.gov.au This metabolic pathway is consistent with other monosubstituted glycol ethers. industrialchemicals.gov.au

Repeated dose toxicity studies are essential for understanding the long-term effects of exposure to a chemical.

In a 90-day oral gavage study in rats, a no-observed-adverse-effect level (NOAEL) of 700 mg/kg bw/day was established, with no significant toxicological effects observed. industrialchemicals.gov.au An older 13-week gavage study reported a lower NOAEL of 80 mg/kg bw/day, based on kidney inflammation observed at a higher dose. industrialchemicals.gov.au For a related compound, 2-Phenoxyethanol (B1175444), haematotoxicity was a predominant toxicological feature in in vivo studies, with rabbits being the most sensitive species. researchgate.net

Interactive Data Table: Summary of Toxicological Data for this compound

| Toxicity Endpoint | Test Species | Route of Exposure | Result | Reference |

| Acute Oral LD50 | Rat | Oral | 1394 mg/kg | repair-care.co.uk |

| Acute Oral LD50 | Rat | Oral | 2140 mg/kg | tcichemicals.com |

| Acute Oral LD50 | Rat | Oral | 3526 mg/kg | repair-care.co.uk |

| Acute Dermal LD50 | Rat | Dermal | > 2000 mg/kg bw | industrialchemicals.gov.au |

| Acute Dermal LD50 | Rat | Dermal | > 5000 mg/kg | repair-care.co.uk |

| Acute Dermal LD50 | Rabbit | Dermal | 2120 uL/kg | tcichemicals.com |

| Acute Inhalation LC50 | Animal | Inhalation | > 1000 ppm | industrialchemicals.gov.au |

| Ocular Irritation | Rabbit | Ocular | Irritant | industrialchemicals.gov.au |

| Dermal Irritation | Animal | Dermal | Slight Irritant | industrialchemicals.gov.au |

| 90-Day Oral NOAEL | Rat | Oral | 700 mg/kg bw/day | industrialchemicals.gov.au |

| 13-Week Oral NOAEL | Rat | Oral | 80 mg/kg bw/day | industrialchemicals.gov.au |

| Genotoxicity | - | - | Negative | mst.dk |

Potential for Neurotoxicity, Hepatotoxicity, and Nephrotoxicity

The toxicological profile of this compound indicates potential effects on the nervous system, liver, and kidneys. nih.govhaz-map.com It is classified as a potential neurotoxin, hepatotoxin, and nephrotoxin in occupational settings. nih.govhaz-map.com

Research involving animal studies provides further insight. In a 90-day oral gavage study conducted in rats following OECD Test Guideline 408, no significant toxicological effects were observed up to the highest dose tested in males. industrialchemicals.gov.au Specifically, functional observation battery tests, motor activity data, and reflex testing did not show any treatment-related neurotoxic effects. industrialchemicals.gov.au However, an older, non-guideline 13-week gavage study with rats reported inflammation of the kidney at a dose of 400 mg/kg bw/day, establishing a No-Observed-Adverse-Effect Level (NOAEL) of 80 mg/kg bw/day based on this finding. industrialchemicals.gov.au

The substance is identified as a secondary hepatotoxin, with its potential for toxic effects in occupational settings being based on human ingestion cases or animal experiments. nih.gov

Table 1: Summary of Toxicological Endpoint Investigations for this compound

| Endpoint | Study Type | Species | Key Findings | Reference |

|---|---|---|---|---|

| Neurotoxicity | 90-Day Oral Gavage (OECD TG 408) | Rat | No indications of treatment-related neurotoxic effects. | industrialchemicals.gov.au |

| Hepatotoxicity | General Classification | N/A | Classified as a potential occupational hepatotoxin. | nih.gov |

| Nephrotoxicity | 13-Week Oral Gavage (Non-guideline) | Rat | Kidney inflammation observed. | industrialchemicals.gov.au |

| Nephrotoxicity | General Classification | N/A | Classified as a potential occupational nephrotoxin. | nih.govhaz-map.com |

Reproductive and Developmental Toxicity Research

Investigations into the reproductive and developmental toxicity of this compound have concluded that there is no evidence of specific reproductive toxicity. industrialchemicals.gov.au Developmental effects that have been observed were secondary to maternal toxicity, indicating the chemical does not demonstrate specific developmental toxicity on its own. industrialchemicals.gov.au

A two-generation continuous breeding study in CD-1 mice established a NOAEL for both parental and fetal effects at 400 mg/kg bw/day. industrialchemicals.gov.au At higher doses (≥ 2000 mg/kg bw/day), parental effects included decreased body weight and liver weight, while fetal effects included reduced pup weight and increased lethality. industrialchemicals.gov.au In Wistar rats exposed via subcutaneous injection, reduced body weight gain was noted in both parents and pups, with a NOAEL of 111 mg/kg bw/day. industrialchemicals.gov.au Furthermore, studies on pregnant rabbits exposed dermally and pregnant rats exposed orally showed no developmental effects, with NOAELs of 600 mg/kg bw/day and 1000 mg/kg bw, respectively. industrialchemicals.gov.au

Table 2: Selected Reproductive and Developmental Toxicity Study Results for this compound

| Study Type | Species | Exposure Route | NOAEL | Observed Effects at Higher Doses | Reference |

|---|---|---|---|---|---|

| Two-Generation | CD-1 Mouse | Oral (Diet) | 400 mg/kg bw/day (Parental & Fetal) | Decreased body/liver weight (parental); reduced pup weight, higher lethality (fetal). | industrialchemicals.gov.au |

| Developmental | Wistar Rat | Subcutaneous | 111 mg/kg bw/day | Reduced body weight gain (parents and pups). | industrialchemicals.gov.au |

| Developmental | Rabbit | Dermal | 600 mg/kg bw/day | No developmental effects observed. | industrialchemicals.gov.au |

| Developmental | Rat | Oral | 1000 mg/kg bw | No developmental effects observed. | industrialchemicals.gov.au |

Comparative Toxicology with Related Glycol Ethers, e.g., 2-Phenoxyethanol

The toxicology of this compound is often understood in the context of the broader category of glycol ethers. haz-map.com Comparing its toxicological profile with related substances, such as 2-Phenoxyethanol, is a common practice.

Structure-Toxicity Relationships in Glycol Ethers

A distinct structure-toxicity relationship exists within the glycol ether family, particularly concerning reproductive toxicity. industrialchemicals.gov.au The potential for glycol ethers to induce testicular toxicity is inversely related to the length of the ether chain. industrialchemicals.gov.au Short-chain monoethylene glycol ethers, such as 2-methoxyethanol, are recognized for their reproductive toxicity. industrialchemicals.gov.au In contrast, longer-chain derivatives like this compound are less potent in this regard. industrialchemicals.gov.au This relationship is a critical factor in assessing the potential hazard of individual substances within this chemical class.

Read-Across Approaches and Scientific Justification

Read-across methodologies are utilized to infer the toxicological properties of this compound by using data from similar chemical structures. A notable example involves the assessment of carcinogenicity by comparing it to 2-butoxyethanol (B58217). industrialchemicals.gov.au Carcinogenicity studies in rats and mice exposed to 2-butoxyethanol via inhalation showed an increased incidence of liver and forestomach tumors. industrialchemicals.gov.au However, international reviews have determined that these findings are not relevant to humans, and 2-butoxyethanol is not classified as a human carcinogen. industrialchemicals.gov.au

The scientific justification for applying this to this compound is based on the proposed mode of action for the observed tumors, which is linked to haematotoxicity. industrialchemicals.gov.au Since this compound is less potent than 2-butoxyethanol in causing haematotoxicity, it is also not considered to be a human carcinogen. industrialchemicals.gov.au This read-across approach allows for toxicological characterization in the absence of substance-specific, long-term carcinogenicity studies.

Table of Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 104-68-7 |

| 2-Phenoxyethanol | 122-99-6 |

| 2-Butoxyethanol | 111-76-2 |

Metabolism and Biotransformation of 2 2 Phenoxyethoxy Ethanol in Biological Systems

Identification and Characterization of Metabolites

In vivo studies, particularly in rats, have been instrumental in identifying the metabolic products of 2-(2-phenoxyethoxy)ethanol, which is also referred to as diethylene glycol mono phenyl ether (DiEPh). europa.eu Following administration, the parent compound is rapidly metabolized, with its metabolites being the primary substances detected in plasma and urine. europa.eu Analytical screening experiments have successfully identified the key biomarkers of exposure to be the parent compound itself, along with its two major acidic metabolites: 2-(2-phenoxyethoxy)acetic acid (PEAA) and phenoxyacetic acid (PAA). europa.eu

The principal metabolic pathway for this compound is its oxidation to 2-(2-phenoxyethoxy)acetic acid (PEAA). europa.eu PEAA is considered the major metabolite, accounting for a significant percentage of the administered dose. europa.eu In studies involving rats, PEAA was found to be the most prominent biomarker in blood samples, present at levels well above the limit of quantitation in nearly all samples from exposed animals. europa.eu The systemic exposure to PEAA was observed to be dose-proportional, and it exhibits an average elimination half-life of approximately 7.4 hours. europa.eu This rapid conversion signifies an efficient, primary metabolic route for the parent compound.

A second, significant metabolite generated from the biotransformation of this compound is phenoxyacetic acid (PAA). europa.eu PAA is also a known metabolite of the related compound 2-phenoxyethanol (B1175444). nih.govnih.gov While PAA is a key biomarker, it is generally found at lower concentrations in the blood compared to PEAA. europa.eu In research studies, PAA was present in about half of the blood samples analyzed from animals exposed to this compound. europa.eu The formation of PAA indicates a metabolic pathway that involves the cleavage of the ether linkage, in addition to the oxidation of the alcohol group.

Beyond the two primary metabolites, PEAA and PAA, researchers have screened for other potential metabolic products. These include ethylene (B1197577) glycol (EG), diethylene glycol (DEG), phenoxyethanol (B1677644) (PE), phenol (B47542), hydroxylethoxy acetic acid (HEAA), diglycolic acid (DGA), glycolic acid (GA), and oxalic acid (OA). europa.eu However, the levels of these potential biomarkers were found to be low relative to the background levels of PEAA or PAA. europa.eu Consequently, no definitive quantitative data were generated for these other compounds, indicating they are minor products of the metabolic process. europa.eu

Table 1: Major and Minor Metabolites of this compound

| Metabolite | Abbreviation | Metabolic Significance | Source |

|---|---|---|---|

| 2-(2-Phenoxyethoxy)acetic Acid | PEAA | Major Metabolite | europa.eu |

| Phenoxyacetic Acid | PAA | Major Metabolite | europa.eunih.gov |

| Ethylene Glycol | EG | Minor/Trace Metabolite | europa.eu |

| Diethylene Glycol | DEG | Minor/Trace Metabolite | europa.eu |

| Phenoxyethanol | PE | Minor/Trace Metabolite | europa.eu |

| Phenol | - | Minor/Trace Metabolite | europa.eu |

| Hydroxylethoxy Acetic Acid | HEAA | Minor/Trace Metabolite | europa.eu |

| Diglycolic Acid | DGA | Minor/Trace Metabolite | europa.eu |

| Glycolic Acid | GA | Minor/Trace Metabolite | europa.eu |

Enzymatic Pathways and Metabolic Enzymes Involved

The biotransformation of this compound into its primary metabolites, PEAA and PAA, is facilitated by specific enzymatic systems within the body. The metabolic pathways are analogous to those responsible for the breakdown of other alcohols and glycol ethers.

The initial and rate-limiting step in the metabolism of many primary alcohols is their oxidation to an aldehyde, a reaction catalyzed by the alcohol dehydrogenase (ADH) enzyme system. nih.govnih.gov ADH enzymes are found in high concentrations in the liver and are responsible for metabolizing the bulk of ingested ethanol (B145695). nih.govnih.gov This enzyme facilitates the conversion of alcohols to aldehydes by transferring electrons to the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.org Given that this compound possesses a primary alcohol functional group, it is highly probable that the ADH system catalyzes its initial oxidation to an intermediate aldehyde, 2-(2-phenoxyethoxy)acetaldehyde. This aldehyde is then rapidly oxidized further to the corresponding carboxylic acid, PEAA, likely by aldehyde dehydrogenases (ALDH). nih.gov

In addition to the alcohol dehydrogenase system, the cytochrome P450 (P450) family of enzymes is known to be involved in the metabolism of ethanol and other xenobiotics. nih.govnih.gov Specifically, the P450 2E1 (CYP2E1) enzyme can also oxidize ethanol to acetaldehyde. nih.govnih.gov This pathway becomes more significant at higher concentrations of alcohol. nih.gov It is plausible that CYP2E1 or other P450 isoenzymes contribute to the oxidation of this compound, working in concert with the ADH system. nih.gov The involvement of P450 enzymes could also play a role in the subsequent cleavage of the ether bond that leads to the formation of phenoxyacetic acid (PAA), although the precise mechanisms for this compound have not been fully elucidated.

Table 2: Potential Enzymatic Pathways in this compound Metabolism

| Enzyme System | Abbreviation | Potential Role | General Function Source |

|---|---|---|---|

| Alcohol Dehydrogenase | ADH | Oxidation of the terminal alcohol group to an aldehyde. | nih.govnih.govwikipedia.org |

| Aldehyde Dehydrogenase | ALDH | Oxidation of the intermediate aldehyde to a carboxylic acid (PEAA). | nih.gov |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(2-Phenoxyethoxy)acetic Acid |

| Phenoxyacetic Acid |

| Ethylene Glycol |

| Diethylene Glycol |

| Phenoxyethanol |

| Phenol |

| Hydroxylethoxy Acetic Acid |

| Diglycolic Acid |

| Glycolic Acid |

| Oxalic Acid |

| Acetaldehyde |

Toxicokinetics and Bioavailability Studies

The toxicokinetic profile of this compound, also referred to as diethylene glycol monophenyl ether (DiEPh), has been primarily characterized through studies in animal models. These investigations reveal a substance that is rapidly absorbed and extensively metabolized following oral exposure.

Research conducted in rats provides the most detailed insights into the absorption, distribution, and excretion of this compound. Following dietary administration, the parent compound is subject to swift and significant metabolic processes. europa.eu

Absorption and Metabolism: Upon oral ingestion, this compound is readily absorbed and quickly biotransformed. In a key study, the parent compound (DiEPh) was largely absent or below the level of quantification in most blood samples, indicating a rapid metabolic conversion. europa.eu The primary metabolic pathway involves oxidation, leading to the formation of two main metabolites: 2-(2-Phenoxyethoxy)acetic acid (PEAA) and phenoxyacetic acid (PAA). europa.eu Screening experiments confirmed that PEAA and PAA are the most relevant biomarkers for exposure, while other potential metabolites were found at significantly lower levels. europa.eu

Distribution: Systemic exposure is primarily characterized by the presence of the metabolite PEAA in the bloodstream. The systemic exposure to PEAA, as measured by the area under the concentration-time curve (AUC24h), was found to be dose-proportional in both male and female rats. europa.eu The other major metabolite, PAA, was only quantifiable in approximately 50% of blood samples, which precluded the calculation of its systemic exposure and elimination half-life. europa.eu

Excretion: Excretion occurs predominantly via the kidneys, with the vast majority of the compound being eliminated as its metabolites. A study analyzing 24-hour urine samples from treated rats found that only a very small fraction of the administered dose was excreted as the unchanged parent compound. In contrast, the metabolites were excreted in much larger quantities, demonstrating the efficiency of the metabolic and elimination pathways. europa.eu

The table below summarizes the urinary excretion data from a study in rats following dietary administration of this compound. europa.eu

| Analyte | Average Percentage of Administered Dose Excreted in 24-hour Urine |

| This compound (DiEPh) | 1.3% |

| 2-(2-Phenoxyethoxy)acetic acid (PEAA) | 39.3% |

| Phenoxyacetic acid (PAA) | 4.3% |

The elimination kinetics of the primary metabolite, PEAA, have been calculated from blood plasma concentrations.

The table below presents the toxicokinetic parameters for the primary metabolite of this compound. europa.eu

| Metabolite | Parameter | Value |

| 2-(2-Phenoxyethoxy)acetic acid (PEAA) | Average Elimination Half-life (t½) | ~7.4 hours |

| Range of Elimination Half-life | 3.9 - 15.6 hours |

The systemic availability of this compound is intrinsically linked to the route of exposure. However, detailed and comparative toxicokinetic studies for this specific compound are primarily focused on the oral route.

Oral Exposure: As established in studies with rats, oral exposure via the diet leads to rapid and extensive absorption and metabolism. europa.eu The low urinary excretion of the parent compound (1.3%) and high excretion of its metabolites (PEAA and PAA) suggest high bioavailability through the gastrointestinal tract. europa.eu The parent molecule is quickly converted, and the systemic circulation contains predominantly its metabolites. europa.eu

Dermal and Inhalation Exposure: While this compound is used in applications that could lead to dermal or inhalation exposure, specific toxicokinetic studies comprehensively detailing the absorption, distribution, metabolism, and excretion for these routes are not readily available in the reviewed scientific literature. echemi.comnih.gov Therefore, a quantitative comparison of its systemic availability following dermal or inhalation contact versus oral ingestion cannot be definitively made at this time.

Environmental Fate, Transport, and Degradation of 2 2 Phenoxyethoxy Ethanol

Occurrence and Distribution in Environmental Compartments

2-(2-Phenoxyethoxy)ethanol, a glycol ether used as a solvent and chemical intermediate, can enter the environment through various industrial and commercial activities. europa.eusolubilityofthings.com Its release can occur during manufacturing and processing, though emissions are often limited by enclosed systems. oecd.org More significant releases are associated with the end-use of products containing this compound, such as coatings, inks, and cleaning products, through evaporation or spills. oecd.orgnih.gov Once in the environment, its distribution is governed by its physical and chemical properties. Fugacity modeling indicates that this compound is likely to partition predominantly into soil and water, with negligible amounts distributing to air, sediment, or aquatic life. oecd.orgoecd.org

Wastewater treatment facilities are considered primary sources for the release of this compound and other personal care products into aquatic environments. mdpi.com Its use as a solvent carrier for textile dyes can lead to its release into wastewater. oecd.org For instance, monitoring studies of wastewaters from two textile manufacturing facilities in Indonesia detected the presence of 2-phenoxyethanol (B1175444) and related compounds. psu.edu The compound has also been identified in studies monitoring endocrine-disrupting chemicals in wastewater treatment plant effluents. epa.gov

When products containing this compound are washed into water systems, the chemical can contaminate aquatic ecosystems. bleulavande.com Studies have indicated that it can be toxic to aquatic organisms like fish and algae, potentially disrupting fragile marine ecosystems. bleulavande.comrepair-care.co.uk In terrestrial environments, its fate is influenced by its mobility in soil. Based on its estimated octanol-water partition coefficient, it is expected to have very high mobility in soil. nih.gov While it is unlikely to persist due to rapid biodegradation in aerobic soils, its mobility creates a potential for groundwater contamination. nih.govoecd.org

Biodegradation Pathways and Microbial Involvement

The persistence of this compound in the environment is largely limited by its susceptibility to microbial degradation. It is considered to be readily biodegradable, particularly under aerobic conditions. oecd.org Autochthonous microorganisms in environments like groundwater have demonstrated a significant capacity to remove this compound, although the efficiency can be dose-dependent. mdpi.com

Under aerobic conditions, the biodegradation of this compound is relatively rapid. oecd.org The degradation pathway is believed to proceed via the oxidation of the terminal alcohol group to form a carboxylic acid, followed by the cleavage of the ether bond. researchgate.netnih.gov This is consistent with the metabolism observed in rats, where the major metabolites identified were (2-Phenoxyethoxy)acetic acid (PEAA) and Phenoxyacetic acid (PAA). europa.eu This initial oxidation is a common step in the degradation of glycol ethers. researchgate.net The resulting intermediates are then further broken down and funneled into central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.gov

Anaerobic degradation of this compound is significantly slower than its aerobic counterpart. nih.govoecd.org However, specific microorganisms are capable of utilizing it as a substrate under anoxic conditions. The strictly anaerobic bacterium, Acetobacterium strain LuPhet 1, can ferment 2-phenoxyethanol, a related compound, to phenol (B47542) and acetate. d-nb.inforesearchgate.net The mechanism involves the cleavage of the ether bond to yield acetaldehyde, which is then oxidized to acetate. d-nb.inforesearchgate.net The cleavage of the ether linkage itself is a challenging enzymatic step and may proceed through a diol dehydratase-like mechanism or via an α-hydroxyradical intermediate. d-nb.inforesearchgate.net

The breakdown of this compound by microorganisms results in several intermediate compounds. The specific metabolites identified depend on the degradation pathway, primarily whether the conditions are aerobic or anaerobic.

Under aerobic conditions, the primary metabolites result from the oxidation of the ethoxy side chain. smolecule.com In anaerobic environments, the cleavage of the ether bond is a key step, leading to different types of intermediates. d-nb.inforesearchgate.net

Table 1: Identified Microbial Metabolites of this compound Degradation

| Metabolite Name | Degradation Pathway | Environmental Compartment | Reference |

|---|---|---|---|

| (2-Phenoxyethoxy)acetic acid (PEAA) | Aerobic | Water, Soil | europa.eu |

| Phenoxyacetic acid (PAA) | Aerobic | Water, Soil | europa.eu |

| Phenol | Anaerobic | Wastewater, Sediment | d-nb.inforesearchgate.net |

| Acetaldehyde | Anaerobic | Wastewater, Sediment | d-nb.inforesearchgate.net |

| Acetate | Anaerobic | Wastewater, Sediment | d-nb.inforesearchgate.net |

Abiotic Degradation Processes

Abiotic degradation, the breakdown of chemical substances through non-living processes, is a critical factor in determining the persistence of this compound in the environment. The primary pathways for its abiotic degradation are hydrolysis and photodegradation.

Hydrolysis Kinetics

Photodegradation Studies

Photodegradation involves the breakdown of compounds by light. In the atmosphere, this compound is expected to react with photochemically produced hydroxyl radicals. The rate of this reaction is a key determinant of its atmospheric lifetime. While specific experimental data on the photodegradation quantum yield for this compound is limited, computational models can provide estimates of its reactivity.

Recent research has explored the use of photodegradation in designing safer agrochemicals, with some studies including related phenoxyethanol (B1677644) compounds. acs.orgacs.org These studies use computational methods to predict properties like the HOMO-LUMO energy gap (ΔE), which is an indicator of a compound's reactivity and potential for photodegradation. acs.org A higher ΔE value generally suggests greater stability, while a lower value indicates higher reactivity. acs.org For instance, in a comparative assessment, compounds with ΔE values above the 80th percentile were considered to have favorable photodegradation characteristics. acs.org

Environmental Mobility and Bioaccumulation Potential

The movement and accumulation of this compound in the environment are governed by its physical and chemical properties, such as its solubility, vapor pressure, and partitioning behavior between different environmental compartments.

The bioaccumulation potential of a chemical refers to its ability to be taken up by and concentrated in organisms. This is often estimated using the octanol-water partition coefficient (Log Kow), which measures a chemical's lipophilicity or "fat-loving" nature. A high Log Kow value suggests a greater potential for bioaccumulation. For this compound, the European Chemicals Agency (ECHA) has concluded that based on study results, there is no bioaccumulation potential. europa.eu

The mobility of this compound in soil is influenced by its adsorption to soil particles. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates that the chemical is not strongly adsorbed to soil and is therefore more mobile. For a related compound, 2-(2-methoxyethoxy)ethanol (B87266) (DEGME), an estimated Koc of 0.353 L/kg suggests high mobility in soil. rivm.nl Given the structural similarities, this compound is also expected to be mobile in soil. Its high solubility in polar solvents like water further supports its potential for mobility in aqueous environments. solubilityofthings.com

Interactive Data Table: Environmental Fate Parameters of this compound and Related Compounds

| Compound | Log Kow | Bioaccumulation Potential | Soil Adsorption Coefficient (Koc) | Environmental Mobility |

| This compound | Data not available | No bioaccumulation potential europa.eu | Data not available | Expected to be mobile |

| 2-(2-methoxyethoxy)ethanol (DEGME) | -1.4 (estimated) rivm.nl | Low rivm.nl | 0.353 L/kg (estimated) rivm.nl | High rivm.nl |

Advanced Analytical Methodologies for 2 2 Phenoxyethoxy Ethanol and Its Metabolites

Chromatographic Techniques for Separation and Quantificationeuropa.euresearchgate.net

Chromatographic methods are fundamental in the analysis of 2-(2-phenoxyethoxy)ethanol, providing the necessary separation from complex sample matrices and other related compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are extensively utilized. europa.euresearchgate.netdtu.dk

High-Performance Liquid Chromatography (HPLC)europa.eu

HPLC is a robust technique for the analysis of this compound and its metabolites, particularly for quantification in biological and pharmaceutical samples. europa.eunih.gov Reversed-phase HPLC is the most common approach, offering versatility in separating compounds with varying polarities. nih.govsielc.com

A validated reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of this compound and various parabens in pharmaceutical gels. nih.gov This method employs a C8 column with an isocratic mobile phase, demonstrating the technique's capacity for resolving multiple preservatives in a single run. nih.gov For the analysis of metabolites such as 2-(2-Phenoxyethoxy)acetic acid (PEAA) and Phenoxyacetic acid (PAA) in plasma and urine, HPLC is coupled with mass spectrometry. europa.eu This combination allows for sensitive and selective quantification of these biomarkers. europa.eu

Table 1: Examples of HPLC Conditions for this compound Analysis This table is interactive. Users can sort and filter the data.

| Analyte(s) | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| This compound, Methylparaben, Ethylparaben, Propylparaben | Lichrosorb C8 (150x4.6 mm, 5 µm) | Acetonitrile (B52724):Tetrahydrofuran:Water (21:13:66, v/v/v) | UV at 258 nm | nih.gov |

| 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid | UV, MS-compatible (with formic acid) | sielc.com |

| This compound and its metabolites (PEAA, PAA) | Not specified | Not specified | Negative/positive ion electrospray ionization with mass spectrometry detection (MRM) | europa.eu |

Gas Chromatography (GC)researchgate.netrsc.org

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying volatile and semi-volatile compounds like this compound. researchgate.netnih.gov This technique is widely applied in forensic science for analyzing ink formulations, where this compound is a common solvent. researchgate.net It is also used to monitor the purity of its parent compound, 2-phenoxyethanol (B1175444), by detecting it as a condensation by-product. google.comgoogle.com

In a typical GC analysis, a capillary column such as an HP-1 is used. rsc.orgunibo.it The temperature program is optimized to ensure the separation of this compound from other components in the sample. rsc.orgunibo.it For instance, in the analysis of reaction mixtures for the synthesis of 2-phenoxyethanol, a specific temperature ramp is employed to achieve clear separation of the main product from by-products like this compound. rsc.orgunibo.it

Table 2: Examples of GC Conditions for this compound Analysis This table is interactive. Users can sort and filter the data.

| Application | Column | Temperature Program | Detection | Reference |

|---|---|---|---|---|

| Analysis of ink | Not specified | Not specified | Mass Spectrometry (MS) | researchgate.net |

| Analysis of synthesis reaction mixture | Agilent HP-1 capillary column (30m x 320 µm x 0.25 µm) | 50°C (2 min), ramp 10°C/min to 120°C, ramp 25°C/min to 280°C (3 min) | Flame Ionization Detector (FID) | rsc.orgunibo.it |

| Identification in food contact materials | Not specified | Not specified | High-Resolution Mass Spectrometry (qTOF MS) | dtu.dkdtu.dk |

Spectrometric Methods for Structural Elucidation and Detectiongoogle.comgoogle.com

Spectrometric methods are indispensable for confirming the identity and elucidating the structure of this compound and its metabolites. These techniques provide detailed information about the molecular weight, fragmentation patterns, and the arrangement of atoms within the molecule.

Mass Spectrometry (MS) and Tandem MSeuropa.eugoogle.comgoogle.com

Mass spectrometry, often used in conjunction with GC or HPLC, provides definitive identification of this compound. europa.eugoogle.comgoogle.com The electron ionization (EI) mass spectrum of this compound shows characteristic fragment ions. nist.govpda.org The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound, which serves as a benchmark for identification. nist.gov

For metabolite analysis, tandem mass spectrometry (MS/MS) is particularly valuable. In studies identifying biomarkers of this compound exposure, plasma and urine samples were analyzed by HPLC coupled with mass spectrometry operating in multiple reaction monitoring (MRM) mode. europa.eu This highly sensitive and specific technique allows for the accurate quantification of metabolites like PEAA and PAA even at low concentrations. europa.eu

Table 3: Key Mass Spectrometry Data for this compound This table is interactive. Users can sort and filter the data.

| Parameter | Value/Information | Source |

|---|---|---|

| Molecular Formula | C10H14O3 | nist.gov |

| Molecular Weight | 182.2164 g/mol | nist.gov |

| CAS Registry Number | 104-68-7 | nist.gov |

| Ionization Mode | Electron Ionization (EI) | nist.gov |

| Key Mass-to-Charge Ratios (m/z) | 45, 94 | pda.org |

| Metabolite Detection | HPLC-ESI-MS/MS (MRM mode) | europa.eu |

Nuclear Magnetic Resonance (NMR) Spectroscopygoogle.comgoogle.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules. uobasrah.edu.iq Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound and to verify its purity. google.comunibo.it

In the context of synthesis, ¹H-NMR is used to confirm that the concentration of impurities, such as the starting material phenol (B47542) and the by-product this compound, are below specified limits (e.g., ≤ 0.10% w/w) in the final product. google.comgoogle.com The ¹H NMR spectrum provides information on the number and types of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. nih.govuobasrah.edu.iqsci-hub.box

Infrared and Ultraviolet-Visible Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. google.comgoogle.com While specific IR spectra for this compound are mentioned in the context of product analysis, detailed peak assignments are often provided for the closely related parent compound, 2-phenoxyethanol. google.comgoogle.comgoogle.com Its spectrum shows characteristic absorption bands for the hydroxyl group (O-H stretch), aromatic rings (C-H and C=C stretches), and ether linkages (C-O stretch), all of which are also present in this compound. google.comgoogle.comgoogle.com

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study electronic transitions within a molecule, particularly in compounds containing chromophores, such as the phenyl group in this compound. msu.edursc.org The aromatic ring acts as a chromophore, leading to characteristic absorption in the UV region. msu.edu UV detection is commonly employed in HPLC methods for the quantification of this compound. nih.gov For example, in the simultaneous analysis of several preservatives, a detection wavelength of 258 nm was found to be effective. nih.gov

Sample Preparation and Matrix Effects in Environmental and Biological Samples

Effective sample preparation is a critical prerequisite for sensitive and reliable analysis. The primary goals are to isolate the target analytes from complex sample constituents, concentrate them to detectable levels, and minimize matrix effects that can interfere with instrumental analysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS).

Environmental Sample Preparation

Environmental matrices such as wastewater, soil, and sludge are inherently complex and variable. The detection of this compound in these samples necessitates robust extraction and cleanup procedures.

Solid-Phase Extraction (SPE): SPE is a widely used technique for aqueous samples like industrial wastewater. nih.gov For semi-volatile organic compounds, including this compound, SPE cartridges packed with appropriate sorbents can effectively concentrate the analyte and remove interfering substances. nih.gov For instance, in the analysis of produced water from hydraulic fracturing, SPE with hydrophilic-lipophilic balance (HLB) cartridges has been used to concentrate surfactants and reduce high salt concentrations prior to analysis. rsc.org The process typically involves conditioning the cartridge, loading the sample (often after pH adjustment to optimize analyte retention), washing away interferences, and finally eluting the analyte with a small volume of organic solvent. rsc.orgresearchgate.net

Accelerated Solvent Extraction (ASE): For solid and semi-solid samples like soil, ash, and sludge, Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), offers significant advantages over traditional methods like Soxhlet extraction. nih.govdntb.gov.ua ASE uses organic solvents at elevated temperatures and pressures, which keeps the solvent in a liquid state above its boiling point. nih.govunil.ch These conditions decrease solvent viscosity and increase analyte diffusion rates, resulting in faster and more efficient extractions with significantly lower solvent consumption. unil.chacs.org In one documented method for soil and ash, samples were extracted using an ASE system with a mixture of pentane (B18724) and acetone. The resulting extract underwent further cleanup using SPE. nih.gov

Biological Sample Preparation

The analysis of this compound and its primary metabolites, 2-(2-Phenoxyethoxy)acetic acid (PEAA) and Phenoxyacetic acid (PAA), in biological fluids like plasma and urine requires methods that can handle high protein and salt content.

Protein Precipitation: A common and straightforward approach for plasma samples involves protein precipitation. In one toxicokinetic study, plasma samples were prepared by adding acetonitrile to precipitate proteins. After vortexing and centrifugation, the resulting supernatant, containing the analytes, was collected for analysis. hse.gov.uk

Solid-Phase Extraction (SPE): As with environmental samples, SPE is also a valuable tool for cleaning up biological samples. It can be particularly effective for urine, where it can remove salts and other matrix components that cause ion suppression in LC-MS. Developing an SPE method can significantly reduce or eliminate matrix effects that might otherwise lead to inaccurate quantification. scispace.com

Matrix Effects in Chromatographic Analysis

Matrix effects are a major challenge in LC-MS based analysis, causing either suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix. researchprotocols.orggoogle.com This interference can compromise the accuracy, precision, and sensitivity of the analytical method.

The primary cause of matrix effects in electrospray ionization (ESI), a common ionization source for LC-MS, is competition between the analyte and matrix components for access to the droplet surface for ionization. google.com.pg Strategies to evaluate and mitigate these effects are crucial:

Post-Column Infusion: This method helps identify regions in the chromatogram where ion suppression or enhancement occurs by infusing a constant flow of the analyte solution into the column effluent, downstream of the analytical column but before the detector. google.com.pg